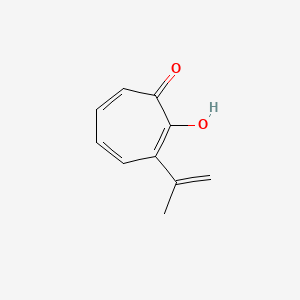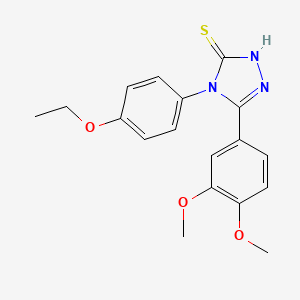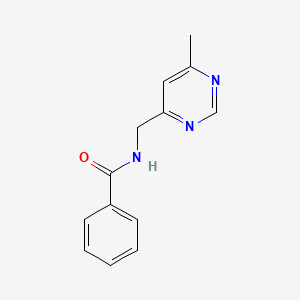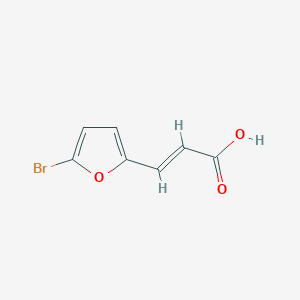
2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiophene ring, an isoxazole ring, a sulfamoyl group, and a carboxamide group. These functional groups suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring). The presence of these rings suggests that the compound might have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data on this compound, it’s impossible to provide an analysis of its physical and chemical properties .Applications De Recherche Scientifique
Antimicrobial Activity
Research into thiophene carboxamides, similar in structure to 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide, has shown significant antimicrobial properties. For instance, compounds derived from thiophene-2-carboxamides displayed potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). Another study focused on thiophene-2-carboxamide derivatives synthesized for antimicrobial evaluation showed significant activities against bacterial and fungal strains (Talupur et al., 2021).
Anti-inflammatory Properties
Studies have also explored the anti-inflammatory potential of thiophene carboxamide derivatives. Research on 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds revealed notable anti-inflammatory activity with less gastrointestinal side effects compared to traditional NSAIDs (Ri-gang, 2007). This suggests that derivatives of 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide could be valuable in developing new anti-inflammatory agents with improved safety profiles.
Anticancer Activity
The synthesis of thiophene carboxamide compounds has been linked to potential anticancer activities. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives containing sulfonamido moieties have been synthesized and evaluated for their anticancer activities, demonstrating significant cytotoxic effects against various cancer cell lines (Atta & Abdel‐Latif, 2021). This indicates the potential for compounds like 2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide in cancer research and therapy.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific functional groups, such as the isoxazole ring, the sulfamoyl group, and the thiophene ring .
Mode of Action
Based on its structural similarity to other isoxazole-containing compounds, it may interact with its targets through hydrogen bonding or electrostatic interactions . The presence of the sulfamoyl group could potentially allow for interactions with proteins or enzymes that recognize sulfonamides .
Biochemical Pathways
Other isoxazole-containing compounds have been found to interact with various biochemical pathways, including those involved in inflammation and neurotransmission .
Pharmacokinetics
The presence of the isoxazole ring and the sulfamoyl group could potentially influence its absorption and distribution . The compound’s metabolism and excretion would likely depend on its interactions with various enzymes in the body .
Result of Action
Based on its structural features, it may have potential effects on cellular processes that involve proteins or enzymes that recognize its specific functional groups .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its interactions with its targets . Additionally, the presence of other molecules or compounds in the environment could potentially affect the compound’s stability or its interactions with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-dichloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S2/c1-8-6-13(19-24-8)20-26(22,23)10-4-2-9(3-5-10)18-15(21)11-7-12(16)25-14(11)17/h2-7H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHCBIGZCOTFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)
![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)


![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)


![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)

